molecular formula C19H26N2O4 B15010343 Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Katalognummer: B15010343
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: WRHLQFBLOMHNOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a phenyl group, a cycloheptylcarbamoyl group, and a hydroxypyrrolidine carboxylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phenyl isocyanate with cycloheptylamine to form the cycloheptylcarbamoyl intermediate. This intermediate is then reacted with 4-hydroxypyrrolidine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular responses.

Vergleich Mit ähnlichen Verbindungen

Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with similar compounds such as:

    Phenyl 2-(cyclohexylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Phenyl 2-(cyclopentylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a cyclopentyl group.

    Phenyl 2-(cyclooctylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a cyclooctyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C19H26N2O4

Molekulargewicht

346.4 g/mol

IUPAC-Name

phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C19H26N2O4/c22-15-12-17(18(23)20-14-8-4-1-2-5-9-14)21(13-15)19(24)25-16-10-6-3-7-11-16/h3,6-7,10-11,14-15,17,22H,1-2,4-5,8-9,12-13H2,(H,20,23)

InChI-Schlüssel

WRHLQFBLOMHNOZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)NC(=O)C2CC(CN2C(=O)OC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.